molecular formula C20H18FN5O2 B11038834 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11038834
M. Wt: 379.4 g/mol
InChI Key: KXRLGGQVMJYIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Final modifications: Further functionalization to introduce the methyl group and other substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(4-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(4-methoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18FN5O2/c1-12-11-17(27)26-18(13-3-5-14(21)6-4-13)24-19(25-20(26)22-12)23-15-7-9-16(28-2)10-8-15/h3-11,18H,1-2H3,(H2,22,23,24,25)

InChI Key

KXRLGGQVMJYIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.